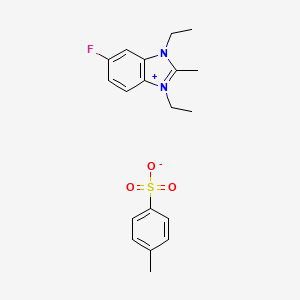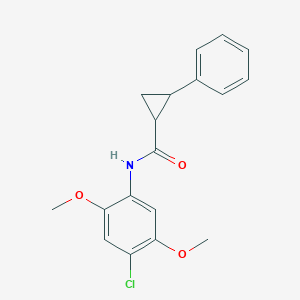![molecular formula C17H18N2O3 B5150413 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Butyl(3-pyridinylcarbonyl)amino]benzoic acid, also known as Kynurenic acid, is a naturally occurring metabolite in the human body. It is a derivative of tryptophan and is produced in the liver and kidneys. Kynurenic acid has gained significant attention in the scientific community due to its potential therapeutic properties.
作用機序
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine receptor. It also inhibits the enzyme kynurenine aminotransferase, which is responsible for the conversion of kynurenine to quinolinic acid. Quinolinic acid is a neurotoxic metabolite and is implicated in various neurodegenerative diseases. By inhibiting the production of quinolinic acid, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid exerts its neuroprotective effects.
Biochemical and Physiological Effects:
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid also modulates the immune system by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments. It is a naturally occurring metabolite and can be easily synthesized. It is also stable under physiological conditions and can be administered orally or intravenously. However, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents such as dimethyl sulfoxide (DMSO) for its administration. DMSO can interfere with some assays and can cause cytotoxicity at high concentrations.
将来の方向性
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several potential future directions for research. It can be investigated for its role in various neurological and psychiatric disorders. It can also be studied for its potential use in cancer therapy. The development of novel analogs of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid with improved pharmacokinetic properties and specificity for its targets can also be explored. The use of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid as a biomarker for various diseases can also be investigated.
Conclusion:
In conclusion, 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid is a naturally occurring metabolite with potential therapeutic properties. It has been extensively studied for its neuroprotective, anti-inflammatory, and antioxidant effects. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid acts as an antagonist of the NMDA receptor and the α7 nicotinic acetylcholine receptor and inhibits the production of quinolinic acid. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has several advantages for lab experiments but also has some limitations. The future directions for research on 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid are numerous and can lead to the development of novel therapies for various diseases.
合成法
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid can be synthesized by the oxidation of kynurenine, which is an intermediate in the metabolism of tryptophan. The oxidation reaction can be carried out using various oxidizing agents such as potassium permanganate, hydrogen peroxide, and ozone. The yield of 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid can be improved by optimizing the reaction conditions such as temperature, pH, and reaction time.
科学的研究の応用
2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant effects. 2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid acid has been investigated for its role in various diseases such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and schizophrenia. It has also been studied for its potential use in cancer therapy.
特性
IUPAC Name |
2-[butyl(pyridine-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-3-11-19(16(20)13-7-6-10-18-12-13)15-9-5-4-8-14(15)17(21)22/h4-10,12H,2-3,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBIFIXGNOEARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1C(=O)O)C(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![N-(4-butoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B5150360.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(1,4-oxazepan-4-yl)nicotinamide](/img/structure/B5150379.png)



![N-benzyl-2-[(cyclobutylacetyl)amino]benzamide](/img/structure/B5150421.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)
